4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate
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Overview
Description
4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of temperature, pressure, and reaction time to maximize output while minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted thiazole compounds .
Scientific Research Applications
4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 4-Amino-2,3-dichlorophenyl thiazole-5-carboxylate
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide
Uniqueness
What sets 4-Amino-2,3-dichlorophenyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for certain applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C12H7Cl2F3N2O2S |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
(4-amino-2,3-dichlorophenyl) 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H7Cl2F3N2O2S/c1-4-19-10(12(15,16)17)9(22-4)11(20)21-6-3-2-5(18)7(13)8(6)14/h2-3H,18H2,1H3 |
InChI Key |
OMZWZKWPXCWDIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)OC2=C(C(=C(C=C2)N)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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